
6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride is a complex organic compound that features a trifluoroacetyl group, a tetrahydro-naphthyridine ring, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride typically involves multiple steps:
Formation of the Tetrahydro-Naphthyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoroacetyl Group: This step often involves the use of trifluoroacetyl chloride in the presence of a base to facilitate the acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The trifluoroacetyl group can be reduced to a trifluoromethyl group under specific conditions.
Oxidation Reactions: The tetrahydro-naphthyridine ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, or sulfonate thioesters.
Reduction Products: The primary product is the trifluoromethyl derivative.
Oxidation Products: Oxidation can yield various functionalized derivatives of the naphthyridine ring.
Scientific Research Applications
6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of trifluoroacetyl and sulfonyl chloride groups with biological molecules.
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride depends on its specific application:
In Medicinal Chemistry: The trifluoroacetyl group can interact with biological targets, potentially inhibiting enzymes or receptors.
In Materials Science: The compound can form stable interactions with other molecules, contributing to the material’s overall properties.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetyl Chloride: A simpler compound with similar reactivity but lacking the naphthyridine and sulfonyl chloride groups.
Sulfonyl Chloride Derivatives: Compounds with similar reactivity due to the sulfonyl chloride group but different overall structures.
Uniqueness
6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride is unique due to the combination of its trifluoroacetyl, tetrahydro-naphthyridine, and sulfonyl chloride groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H8ClF3N2O3S |
|---|---|
Molecular Weight |
328.70 g/mol |
IUPAC Name |
6-(2,2,2-trifluoroacetyl)-7,8-dihydro-5H-1,6-naphthyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClF3N2O3S/c11-20(18,19)7-3-6-5-16(9(17)10(12,13)14)2-1-8(6)15-4-7/h3-4H,1-2,5H2 |
InChI Key |
HIFMXZGNXXTFAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=CC(=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




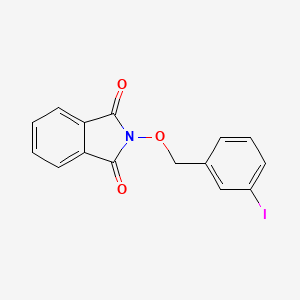
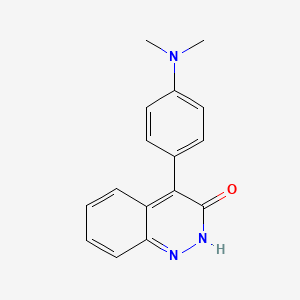
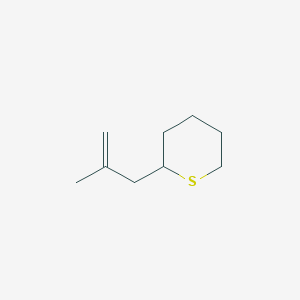

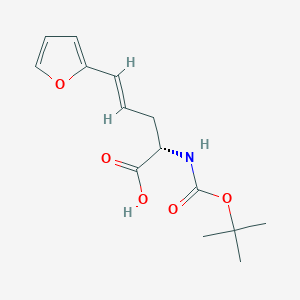
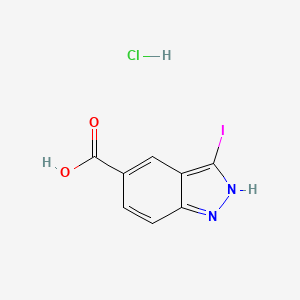

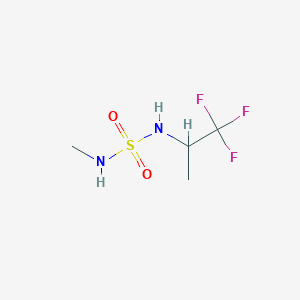
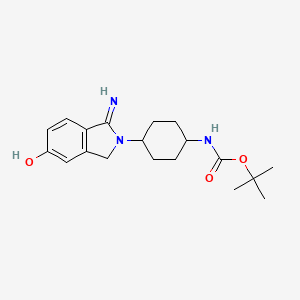
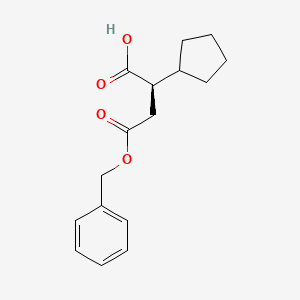
![4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102413.png)
![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)
